molecular formula C21H18N2O3S B2953907 (E)-3-(2,5-dimethoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 332050-55-2

(E)-3-(2,5-dimethoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2953907
CAS No.: 332050-55-2
M. Wt: 378.45
InChI Key: RANASRGFPGYOLL-MHWRWJLKSA-N
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Description

(E)-3-(2,5-dimethoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic chemical reagent intended for use in laboratory research. While specific biological data for this compound is limited in the public domain, its core structure provides a valuable scaffold for chemical and pharmacological investigation. The molecular architecture, featuring dimethoxyphenyl and thiazole rings linked by an acrylonitrile group, is characteristic of compounds studied for their potential to modulate key cellular signaling pathways. Research on structurally analogous molecules suggests that compounds within this class may interact with critical transcription factors and enzymes. For instance, some (E)-configured dimethoxyphenyl derivatives have been reported to act as inhibitors of transcription factors like STAT3 and NF-κB, which are central to cell proliferation and survival . Other related heterocyclic compounds are subjects of ongoing research into their antioxidant properties . Furthermore, the presence of the thiazole moiety is common in molecules evaluated for a range of bioactivities. Researchers may find this compound particularly useful as a building block in medicinal chemistry, a candidate for high-throughput screening, or a tool compound for probing biological mechanisms in areas such as oncology or oxidative stress. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the compound's suitability for their specific applications.

Properties

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-24-17-6-4-14(5-7-17)19-13-27-21(23-19)16(12-22)10-15-11-18(25-2)8-9-20(15)26-3/h4-11,13H,1-3H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANASRGFPGYOLL-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C=CC(=C3)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=C(C=CC(=C3)OC)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2,5-dimethoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C21H18N2O3S
  • Molecular Weight : 378.45 g/mol
  • IUPAC Name : (E)-3-(2,5-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Antitumor Activity

Research indicates that compounds containing thiazole moieties exhibit significant antitumor properties. The structure of this compound suggests it may possess similar properties due to the presence of both thiazole and aromatic groups.

  • Mechanism of Action : The anticancer activity is hypothesized to involve the inhibition of key cellular pathways associated with tumor growth and proliferation. Thiazole derivatives have been shown to interact with proteins involved in cell cycle regulation and apoptosis.
  • Case Studies :
    • A study demonstrated that thiazole-based compounds had IC50 values less than 1 µg/mL against various cancer cell lines, indicating potent cytotoxicity .
    • Molecular dynamics simulations suggested interactions with Bcl-2 proteins, which are crucial in regulating apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum antibacterial and antifungal activities.

  • In Vitro Studies :
    • A series of thiazole derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL .
    • The compound's ability to inhibit biofilm formation was particularly noteworthy, suggesting potential applications in treating biofilm-associated infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural FeatureEffect on Activity
Thiazole RingEssential for cytotoxic activity
Electron Donating GroupsIncrease activity; e.g., methyl groups
Aromatic SubstituentsInfluence binding affinity to target proteins

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